2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
Description
- Introduction and Historical Context
2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a compound that combines several pharmacologically significant structural components: an isoindoline-1,3-dione (phthalimide) core, a piperazine ring, and a benzyl group. These structural elements have individually and collectively been the subject of extensive research in medicinal chemistry due to their diverse biological activities.
1.1. Discovery and Development Timeline
The exact discovery date for this compound is not explicitly mentioned in the available literature. However, the development of phthalimide derivatives and their applications in medicinal chemistry follows a significant timeline that provides context for this compound's development.
Phthalimide derivatives have been extensively studied for decades for their therapeutic potential. The phthalimide scaffold gained prominence in medicinal chemistry particularly after the discovery of thalidomide in the 1950s, despite its infamous teratogenic effects. This led to a renewed interest in exploring the therapeutic potential of phthalimide derivatives with improved safety profiles.
The synthesis methods for isoindoline compounds have evolved over time. Earlier methods for synthesizing isoindoline, an important intermediate in pharmaceutical preparations, had limitations such as low yields (less than 50%) and the use of highly lacrimogenic starting materials. More recent methods have achieved improved yields and higher purity.
In recent years, there has been increased interest in developing phthalimide derivatives with specific pharmacological activities. For instance, compounds combining phthalimide with piperazine moieties have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors for Alzheimer's disease treatment.
Table 1: Timeline of Key Developments Related to Phthalimide Derivatives
| Period | Development |
|---|---|
| 1950s | Discovery and development of thalidomide, a phthalimide derivative |
| 1970s-1980s | Renewed interest in phthalimide derivatives with improved safety profiles |
| 1990s-2000s | Exploration of phthalimide derivatives for various therapeutic applications |
| 2010s-Present | Synthesis and evaluation of phthalimide-piperazine conjugates for specific biological activities |
1.2. Position in Medicinal Chemistry Research
This compound and similar phthalimide derivatives occupy a significant position in medicinal chemistry research due to their diverse biological activities and potential therapeutic applications.
Research has shown that phthalimide-based piperazine conjugated analogs have demonstrated efficacy as anti-malarial agents. In a recent study, novel phthalimide analogs were synthesized and evaluated for antiplasmodial efficacy on Plasmodium falciparum culture, with some compounds showing significant inhibition percentages without apparent cytotoxicity.
Furthermore, several studies have explored the potential of similar compounds as acetylcholinesterase inhibitors for Alzheimer's disease treatment. For instance, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated, with some compounds showing promising inhibitory activity. The compound with an ortho chlorine moiety exhibited the highest potency with a half maximal inhibitory concentration value of 0.91 ± 0.045 micromolar compared to donepezil (half maximal inhibitory concentration = 0.14 ± 0.03 micromolar).
Research has also indicated that phthalimide derivatives have potential applications in various other therapeutic areas, including:
- Anti-inflammatory agents: Phthalimide derivatives have shown inhibitory effects against cyclooxygenase-1 and cyclooxygenase-2 enzymes.
- Antiepileptic agents: Some phthalimide derivatives have demonstrated anticonvulsant properties.
- Anti-schizophrenia agents: Certain phthalimide compounds have shown activity against phosphodiesterase 10A and serotonin receptors, which are relevant for schizophrenia treatment.
- Anticancer agents: Some phthalimide derivatives have shown anticancer properties.
- Antimicrobial agents: Various phthalimide compounds have demonstrated antibacterial, antifungal, and antimycobacterial activities.
Table 2: Biological Activities of Phthalimide Derivatives
1.3. Pharmacophore Significance in Chemical Biology
The pharmacophore significance of this compound lies in the combined properties of its structural components: the phthalimide core, the piperazine ring, and the benzyl group.
The phthalimide (isoindoline-1,3-dione) scaffold is considered a versatile pharmacophore for drug development. Its rigid, planar structure allows for specific interactions with biological targets, while the two carbonyl groups can participate in hydrogen bonding and other non-covalent interactions. The phthalimide moiety has been incorporated into various compounds with diverse biological activities, demonstrating its versatility as a pharmacophore.
The piperazine ring is another pharmacologically significant component. Piperazine derivatives have been studied for their histamine H3 receptor antagonist properties. The piperazine ring can exist in different protonation states at physiological pH, which can significantly affect the binding of the compound to its biological targets.
The benzyl group contributes to the lipophilicity of the compound, which can influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Additionally, the benzyl group can participate in hydrophobic interactions with biological targets.
The combination of these structural elements in this compound creates a unique pharmacophore with potential for specific biological activities. The presence of the oxoethyl linker between the piperazine ring and the phthalimide core adds flexibility to the molecule, potentially allowing it to adopt different conformations when interacting with biological targets.
Research has shown that modifications to different parts of the molecule can significantly affect its biological activity. For instance, the introduction of electron-withdrawing groups like chlorine, fluorine, or nitro groups at the ortho or para positions of the phenyl ring in similar compounds has been shown to enhance acetylcholinesterase inhibitory activity. This highlights the importance of each structural component in determining the overall pharmacological profile of the compound.
Table 3: Pharmacophore Components of this compound
Properties
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-19(15-24-20(26)17-8-4-5-9-18(17)21(24)27)23-12-10-22(11-13-23)14-16-6-2-1-3-7-16/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJCLYCGVIRFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves a multi-step process. One common method includes the reaction of phthalic anhydride with benzylamine to form N-benzylphthalimide. This intermediate is then reacted with 1-(2-chloroethyl)-4-benzylpiperazine under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions are common, where the benzylpiperazine moiety can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles under basic or acidic conditions are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that derivatives of isoindoline compounds exhibit significant anticancer properties. For instance, studies have shown that 2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione can inhibit the growth of various cancer cell lines. The National Cancer Institute (NCI) evaluated similar compounds and reported an average cell growth inhibition rate of approximately 12.53% against a panel of cancer cell lines .
Case Study: Antimitotic Activity
A study conducted through the NCI's Developmental Therapeutics Program demonstrated that related compounds displayed high levels of antimitotic activity against human tumor cells, with mean GI50 values indicating effective concentrations for inhibiting cell growth .
2. Neuropharmacological Potential
The benzylpiperazine moiety in the compound suggests potential interactions with serotonin receptors, which may indicate antidepressant properties. Research on similar piperazine derivatives has shown promising results in modulating neurotransmitter systems .
Case Study: Antidepressant Activity
A related piperazine compound exhibited significant serotonin reuptake inhibition in animal models, leading to improved mood and suggesting that modifications in the benzylpiperazine structure could enhance antidepressant activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological effects of compounds like this compound. The presence of specific functional groups can influence biological activity significantly.
| Compound | Substituent | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|---|
| 2a | Benzene | 994.26 ± 19.35 | >1500 |
| 2b | 2-Chlorobenzene | 360.56 ± 30.05 | >1500 |
| 2c | 3-Chlorobenzene | 280.43 ± 17.35 | 971.50 ± 62.55 |
| 2d | 4-Chlorobenzene | 340.52 ± 34.69 | 1291.99 ± 30 |
This table illustrates the inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting how different substituents can affect enzyme inhibition .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of isoindoline derivatives with benzylpiperazine under specific conditions to yield the desired product. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The primary mechanism of action for 2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.
Galantamine: An alkaloid that also inhibits acetylcholinesterase.
Uniqueness
2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is unique due to its specific structural features, which confer distinct binding properties and inhibitory potency. Compared to donepezil, it may offer different pharmacokinetic and pharmacodynamic profiles, potentially leading to varied therapeutic outcomes .
Biological Activity
2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione, also known by its CAS number 349423-62-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, receptor interactions, and molecular docking studies.
Molecular Formula : C21H21N3O3
Molecular Weight : 363.41 g/mol
Structure : The compound features an isoindoline core substituted with a piperazine moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 349423-62-7 |
| Molecular Weight | 363.41 g/mol |
| Molecular Formula | C21H21N3O3 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, comparable to established chemotherapeutics like doxorubicin. For instance, a study reported that the compound exhibited strong cytotoxicity against MCF7 (breast cancer) cells when tested at concentrations of 10 µM and higher .
Case Study: Cytotoxicity Assessment
In a series of experiments:
- Cell Lines Tested : MCF10A (non-tumorigenic) and MCF7 (tumorigenic)
- Concentration Range : 10 µM to 50 µM
- Duration : 24, 48, and 72 hours
- Findings : The compound significantly reduced cell viability in MCF7 cells while sparing MCF10A cells at certain concentrations, indicating a selective cytotoxic profile .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in cancer progression. Notably, it was found to bind effectively to the DNA-topoisomerase II complex, which is crucial for DNA replication and repair processes in cancer cells .
Key Findings from Docking Studies:
- Binding Affinity : The compound demonstrated favorable binding energies, suggesting strong interactions with the target.
- Mechanism of Action : Binding to the minor groove of DNA was confirmed through fluorescence spectroscopy, indicating that the compound may interfere with DNA replication processes .
Receptor Interaction
The compound has also been evaluated for its activity as a CCR3 antagonist. It showed promising results in inhibiting eotaxin-induced calcium mobilization and chemotaxis in eosinophils, suggesting potential applications in treating allergic conditions or asthma .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that optimize its pharmacological properties. Structural modifications have been explored to enhance its efficacy and selectivity.
Synthesis Steps:
- Starting Materials : Isoindoline derivatives and piperazine.
- Reagents Used : EDC (carbodiimide), HOBT (hydroxylbenzotriazole).
- Reaction Conditions : Typically conducted in ethanol under reflux conditions.
SAR Insights
The introduction of various substituents on the piperazine ring has been shown to influence the biological activity significantly. Compounds with halogen substitutions exhibited enhanced potency compared to their non-substituted counterparts .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione in laboratory settings?
- Methodological Answer :
- Use full-body chemical protective clothing and N100/P3 respirators to minimize inhalation risks .
- Store the compound in a cool, dry environment away from incompatible materials, as it is stable under recommended conditions but lacks reactivity data .
- Dispose of contaminated gloves and clothing immediately, following local regulations .
- Reference Table :
Q. How can researchers characterize the crystal structure of this compound?
- Methodological Answer :
- Use single-crystal X-ray diffraction to determine bond lengths, angles, and piperazine ring conformation. Parameters include:
- Mean C–C bond length: 0.003 Å
- R factor: 0.047
- Data-to-parameter ratio: 14.5 .
- Validate results against computational models (e.g., DFT) to resolve discrepancies in molecular geometry.
Q. What analytical techniques are suitable for confirming its purity and structural integrity?
- Methodological Answer :
- HPLC-MS : Detect impurities at trace levels (e.g., degradation products).
- FT-IR/NMR : Identify functional groups (e.g., isoindoline-1,3-dione carbonyl peaks).
- Cross-reference with crystallographic data (e.g., piperazine ring conformation ).
Advanced Research Questions
Q. How can researchers design experiments to investigate its environmental fate and degradation pathways?
- Methodological Answer :
- Experimental Framework :
Laboratory Studies : Simulate abiotic/biotic transformations (hydrolysis, photolysis) under controlled pH/temperature .
Analytical Tools : Use LC-QTOF-MS to identify degradation products.
Ecotoxicity Assays : Evaluate impacts on model organisms (e.g., Daphnia magna) at cellular and population levels .
- Reference Table :
| Study Phase | Key Parameters |
|---|---|
| Hydrolysis | pH 3–9, 25–50°C |
| Photolysis | UV-Vis irradiation (λ = 254–365 nm) |
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., DFT) using crystallographic data (e.g., bond angles ).
- Step 2 : Conduct kinetic studies under varied conditions (e.g., solvent polarity, temperature) to assess reactivity discrepancies.
- Step 3 : Use tandem MS/MS to detect transient intermediates not accounted for in simulations.
Q. How can researchers optimize synthetic routes to improve yield and scalability?
- Methodological Answer :
- Approach :
Evaluate coupling agents (e.g., EDCI/HOBt) for amide bond formation between benzylpiperazine and isoindoline-dione precursors.
Monitor reaction progress via in-situ FT-IR to minimize byproducts.
Use column chromatography (silica gel, ethyl acetate/hexane) for purification .
- Critical Parameters :
- Temperature: 0–25°C to prevent racemization.
- Solvent: Anhydrous DMF for improved solubility.
Q. How to assess its stability under long-term storage conditions?
- Methodological Answer :
- Accelerated Stability Testing :
Store samples at 40°C/75% RH for 6 months (ICH Q1A guidelines).
Analyze degradation via HPLC-UV (λ = 220 nm) and compare to baseline .
- Mitigation Strategies : Lyophilization for hygroscopic batches.
Data Contradiction Analysis
Q. How should researchers address gaps in physicochemical data (e.g., solubility, melting point)?
- Methodological Answer :
- Experimental Determination :
Use differential scanning calorimetry (DSC) for melting point analysis.
Perform shake-flask solubility tests in buffers (pH 1–7.4) with UV detection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
